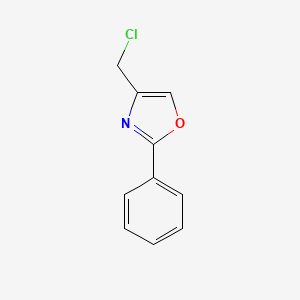

4-Chloromethyl-2-phenyl-oxazole

Description

Significance of Oxazole (B20620) Derivatives in Synthetic Organic Chemistry

Oxazole derivatives are highly valued as versatile building blocks in synthetic organic chemistry. cbijournal.com Their utility stems from the reactivity of the oxazole ring and the potential for functionalization at various positions. The oxazole ring can participate in a range of chemical transformations, including cycloaddition reactions, and can be used to direct the formation of more complex molecular architectures. cbijournal.com The synthesis of polysubstituted oxazoles is an active area of research, with methods like the Bredereck reaction, which involves the reaction of α-haloketones with amides, providing a route to 2,4-disubstituted oxazoles. ijpsonline.com The development of green synthetic methods, such as microwave-assisted and ultrasound-promoted reactions, has further enhanced the accessibility and utility of oxazole derivatives. ijpsonline.com

Role of Oxazole Moieties in Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, the oxazole nucleus is a privileged structure, frequently incorporated into the design of new therapeutic agents. cbijournal.com The presence of nitrogen and oxygen atoms in the ring allows for diverse non-covalent interactions with biological targets like enzymes and receptors, which can lead to a wide spectrum of biological activities. smolecule.com Numerous oxazole-containing compounds have been investigated and developed for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents. cbijournal.comresearchgate.netnih.gov The ability to readily modify the oxazole scaffold at multiple positions allows medicinal chemists to fine-tune the pharmacological properties of a molecule to enhance its efficacy and selectivity. researchgate.net

Overview of 4-Chloromethyl-2-phenyl-oxazole as a Key Chemical Intermediate

Within the broader class of oxazole derivatives, this compound stands out as a particularly important chemical intermediate. Its structure, featuring a phenyl group at the 2-position and a reactive chloromethyl group at the 4-position, makes it a valuable precursor for the synthesis of more complex molecules. The chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions where the chlorine atom can be readily replaced by various nucleophiles such as amines, alcohols, and thiols. smolecule.com This reactivity allows for the straightforward introduction of diverse functional groups, making it a key building block in the construction of libraries of compounds for drug discovery and other applications. smolecule.com For instance, it has been explored as a scaffold for developing new medicines and can be used to create hybrid molecules with potential biological activities. smolecule.com The compound is also noted for its potential application as a fungicidal agent. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| CAS Number | 30494-97-4 |

| Boiling Point | 322.6°C at 760 mmHg |

| Density | 1.222 g/cm³ |

| Flash Point | 148.9°C |

| Refractive Index | 1.557 |

| LogP | 3.08040 |

Source: chemsrc.com

Spectroscopic Data of a Related Isomer: 5-Chloromethyl-2-phenyl-oxazole

| Spectroscopic Data | Values for 5-Chloromethyl-2-phenyl-oxazole |

| Vmax (film) cm⁻¹ | 3060, 2960, 1665, 1610, 1550, 1545, 1480, 1450, 1355, 1280, 1125, 1040, 1020, 990, 900, 875, 840, 780, 700 |

| δH (CDCl₃) | 4.60 (2H, s, CH₂-Cl), 7.10 (1H, s, CH-4), 7.40 (3H, m, Ph), 7.90 (2H, m, Ph) |

Source: prepchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(chloromethyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSKJZIDWXDAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393562 | |

| Record name | 4-chloromethyl-2-phenyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30494-97-4 | |

| Record name | 4-chloromethyl-2-phenyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloromethyl 2 Phenyl Oxazole

Classical Approaches to Oxazole (B20620) Ring Formation

The construction of the oxazole ring is a fundamental step in the synthesis of 4-Chloromethyl-2-phenyl-oxazole. Several classical methods have been established for this purpose, each with distinct starting materials and reaction mechanisms.

Bredereck Reaction and its Modifications

The Bredereck reaction is a significant method for synthesizing oxazole derivatives, typically involving the reaction of α-haloketones with amides. ijpsonline.com This approach is noted as an efficient, clean, and economical process for oxazole synthesis. ijpsonline.com

The foundational Bredereck method allows for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com A direct application of this method for the target compound involves the reaction of benzamide (B126) with an appropriate α-haloketone. Specifically, 4-chloromethyl-2-aryloxazoles can be produced when a substituted benzamide reacts with 1,3-dichloropropanone. ijpsonline.com The synthesis begins with the conversion of a substituted benzoic acid into the corresponding substituted benzoyl chloride, using thionyl chloride and DMF as a catalyst. This intermediate then reacts with ammonium (B1175870) hydroxide (B78521) to yield the substituted benzamide, which subsequently reacts with 1,3-dichloropropanone to form the final 4-chloromethyl-2-aryloxazole product. ijpsonline.com

Reaction Scheme: Synthesis of this compound via Bredereck Reaction

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

An improvement to the classical Bredereck method involves the use of α-hydroxyketones as a starting material instead of α-haloketones. ijpsonline.com This modification provides an alternative pathway to the oxazole ring system. ijpsonline.com

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for producing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous gaseous hydrogen chloride dissolved in a dry ether solvent. ijpsonline.comwikipedia.org

The reactants, typically an aldehyde-derived cyanohydrin and another aldehyde, are used in equimolar amounts. wikipedia.org The mechanism is a type of dehydration reaction that proceeds under mild conditions. ijpsonline.comwikipedia.org The resulting 2,5-disubstituted oxazole precipitates from the solution as a hydrochloride salt, which can then be neutralized. wikipedia.org While this method is historically significant for 2,5-disubstituted oxazoles, such as the reaction of mandelic acid nitrile with benzaldehyde (B42025) to yield 2,5-diphenyl-oxazole, it is not the primary route for 4-substituted isomers like this compound. wikipedia.org

General Reactants for Fischer Oxazole Synthesis

| Reactant Type 1 | Reactant Type 2 | Catalyst | Typical Product | Reference |

|---|

Van Leusen Synthesis using TosMIC

The Van Leusen oxazole synthesis, developed in 1972, is a versatile one-step reaction for creating the oxazole ring system from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org This method is conducted under mild, basic conditions. ijpsonline.com The TosMIC reagent is a key component, featuring a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl group which acts as an excellent leaving group. ijpsonline.comnih.gov

The reaction mechanism proceeds via the deprotonation of TosMIC by a base, followed by its addition to an aldehyde. nih.govwikipedia.org A subsequent intramolecular cyclization occurs, forming an oxazoline (B21484) intermediate. ijpsonline.comnih.gov The final step is the elimination of p-toluenesulfinic acid (TosH), which aromatizes the ring to yield the oxazole product. nih.gov This synthesis typically produces 5-substituted oxazoles, making it less direct for the synthesis of the target this compound. ijpsonline.comnih.gov

Key Components of Van Leusen Oxazole Synthesis

| Component 1 | Component 2 | Condition | Typical Product | Reference |

|---|

Cycloisomerization Reactions of Propargylic Amides

A versatile and efficient method for generating polysubstituted oxazoles under mild conditions is the cycloisomerization of readily available propargylic amides. ijpsonline.com This method involves an initial cyclization to form an oxazoline intermediate, which then undergoes isomerization to the stable oxazole ring. ijpsonline.com

Various catalysts can be employed to facilitate this transformation. A mild and practical approach uses silica (B1680970) gel to mediate the cycloisomerization, successfully producing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.orgnih.gov Other catalytic systems include zinc triflate (Zn(OTf)₂), which acts as both a π-acid and a σ-acid catalyst in a tandem cycloisomerization/alkylation reaction. acs.org Furthermore, Brønsted acids like p-toluenesulfonic acid monohydrate (PTSA) have been shown to be effective bifunctional catalysts for a one-pot propargylation/cycloisomerization tandem process, starting from propargylic alcohols and amides. nih.gov Transition metal-free protocols have also been developed, utilizing in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP) to mediate the cycloisomerization. researchgate.net

Catalysts for Propargylic Amide Cycloisomerization

| Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|

| Silica Gel | Propargylic amides | Polysubstituted oxazoles | ijpsonline.comacs.orgnih.gov |

| Zn(OTf)₂ | N-(propargyl)arylamides, Allylic alcohols | Allylic oxazoles | acs.org |

| p-Toluenesulfonic acid (PTSA) | Propargylic alcohols, Amides | Substituted oxazoles | nih.gov |

Chloromethylation Strategies at the Oxazole Core

Chloromethylation of the pre-existing 2-phenyloxazole (B1349099) ring is a direct approach to the target molecule. This can be achieved through either direct or indirect methods.

Direct Introduction of Chloromethyl Group via 1,3-Dichloroacetone (B141476)

The direct introduction of a chloromethyl group onto the oxazole ring can be accomplished using reagents like 1,3-dichloroacetone. This method is a key strategy for forming the chloromethylated oxazole structure. The reaction typically involves the treatment of a suitable amide with 1,3-dichloroacetone at elevated temperatures to yield the desired 4-chloromethyl-oxazole derivative. smolecule.com 1,3-Dichloroacetone is a robust reagent used in organic synthesis and is particularly effective for creating specific chemical linkages. ebi.ac.uk The reactivity of 1,3-dichloroacetone allows for its use as an intermediate in various organic syntheses. ebi.ac.uk

Indirect Chloromethylation Pathways

Indirect methods offer an alternative route to introduce the chloromethyl group. These pathways typically involve creating a different functional group at the 4-position of the oxazole ring, which is then chemically converted to the chloromethyl group. A common sequence involves:

Formylation or Acylation: Introducing a formyl (-CHO) or acyl (-COR) group at the C4 position of 2-phenyloxazole.

Reduction: Reducing the carbonyl group to a hydroxymethyl group (-CH₂OH).

Chlorination: Converting the hydroxymethyl group to a chloromethyl group (-CH₂Cl) using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

This stepwise approach allows for controlled functionalization and purification at each stage, representing a versatile, albeit longer, synthetic strategy.

Multi-Step Synthetic Sequences for this compound

These synthetic routes build the oxazole ring from the ground up, incorporating the chloromethyl moiety as part of one of the key starting materials.

Pathways from Substituted Benzoic Acids and Derivatives

A well-established multi-step synthesis starts with benzoic acid or its derivatives. This pathway involves the formation of a benzamide intermediate, which then undergoes cyclization to form the oxazole ring. ijpsonline.comijpsonline.com

The general sequence is as follows:

Acid Chloride Formation: Benzoic acid is converted to its more reactive derivative, benzoyl chloride. This is typically achieved using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). ijpsonline.comijpsonline.com

Amide Formation: The resulting benzoyl chloride is treated with ammonium hydroxide (NH₄OH) to produce benzamide. ijpsonline.comijpsonline.com

Oxazole Ring Formation: Benzamide is then reacted with 1,3-dichloropropanone to yield this compound. ijpsonline.comijpsonline.com

Table 1: Multi-Step Synthesis from Benzoic Acid

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Benzoic Acid | Thionyl Chloride (SOCl₂), DMF (cat.) | Benzoyl Chloride |

| 2 | Benzoyl Chloride | Ammonium Hydroxide (NH₄OH) | Benzamide |

| 3 | Benzamide | 1,3-Dichloropropanone | This compound |

Integration of 1,3-Dichloropropanone in Oxazole Ring Formation

The use of 1,3-dichloropropanone (a structural isomer of 1,3-dichloroacetone) is central to several synthetic strategies for building the oxazole core. ijpsonline.comijpsonline.com In the Robinson-Gabriel synthesis and related methods, an N-acylamino ketone undergoes cyclodehydration to form the oxazole. In the context of this compound synthesis, benzamide reacts with 1,3-dichloropropanone. The benzamide provides the phenyl group, the C2 atom, and the nitrogen atom, while 1,3-dichloropropanone provides the C4 (with its chloromethyl substituent), C5, and oxygen atoms for the heterocyclic ring. This reaction directly installs the chloromethyl group at the 4-position of the resulting 2-phenyloxazole. ijpsonline.comijpsonline.com

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the literature, general principles of green chemistry are increasingly being applied to the synthesis of oxazole derivatives. ijpsonline.comnih.gov These approaches aim to reduce waste, lower energy consumption, and use less hazardous materials. nih.gov

Potential green synthetic approaches that could be adapted for this compound include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds like oxadiazoles (B1248032) and imidazoles. nih.govresearchgate.netsciencescholar.us This technique could be applied to the cyclization step involving benzamide and 1,3-dichloropropanone.

Ultrasound-Mediated Synthesis: Sonication is another energy-efficient method that can promote chemical reactions, often leading to shorter reaction times and higher yields under milder conditions. ijpsonline.com

Use of Greener Catalysts and Solvents: Employing non-toxic, recyclable catalysts and environmentally benign solvents is a cornerstone of green chemistry. Research on oxazole synthesis has explored the use of copper catalysts and organocatalysts to improve efficiency and reduce environmental impact. ijpsonline.comnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product selectivity. In the context of oxazole synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. organic-chemistry.org

For the synthesis of related oxazole structures, microwave-assisted protocols have been successfully employed. For example, the synthesis of benzoxazoles has been achieved with high efficiency under microwave irradiation using a deep eutectic solvent as a catalyst. mdpi.com A mixture of 2-aminophenols and aromatic aldehydes can be irradiated in a microwave reactor to yield the corresponding benzoxazoles in short reaction times. mdpi.com While a specific microwave-assisted synthesis for this compound is not extensively documented, the general principles suggest its applicability. The reaction of benzamide and 1,3-dichloroacetone could likely be accelerated under microwave conditions, potentially leading to higher throughput and efficiency. nih.gov

A study on the microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) highlights the benefits of this technology, such as the absence of a catalyst, short reaction times, and high yields. organic-chemistry.org These advantages make microwave-assisted synthesis a promising avenue for the production of this compound.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Several hours | Minutes | researchgate.netnih.gov |

| Energy Consumption | High | Low | researchgate.net |

| Yields | Often moderate | Generally high | organic-chemistry.org |

| Selectivity | May vary | Often enhanced | mdpi.com |

This table presents a general comparison of conventional heating and microwave irradiation in the synthesis of heterocyclic compounds like oxazoles.

Ultrasound-Irradiation Enhanced Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to conventional methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. researchgate.net

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green and recyclable alternatives to volatile organic solvents. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive media for organic synthesis. organic-chemistry.orgrsc.org

The Van Leusen oxazole synthesis, a well-established method for preparing oxazoles, has been successfully adapted to use ionic liquids. organic-chemistry.org For instance, the one-pot synthesis of 4,5-disubstituted oxazoles from tosylmethyl isocyanide (TosMIC), aliphatic halides, and aldehydes proceeds in high yields in ionic liquids like [bmim]Br, [bmim][BF4], and [bmim][PF6]. organic-chemistry.org The ionic liquid can often be recovered and reused multiple times without a significant drop in yield. organic-chemistry.org

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have also been employed as catalysts and solvents in oxazole synthesis. mdpi.com For example, a DES composed of choline (B1196258) chloride and oxalic acid has been used as an efficient catalyst for the microwave-assisted synthesis of benzoxazoles. mdpi.com The use of these green solvents in the synthesis of this compound could offer significant environmental and economic advantages.

| Solvent Type | Key Advantages | Example of Use in Oxazole Synthesis | Reference |

| Ionic Liquids (ILs) | Low volatility, thermal stability, recyclability | One-pot Van Leusen synthesis of 4,5-disubstituted oxazoles | organic-chemistry.org |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy preparation | Catalysis of microwave-assisted benzoxazole (B165842) synthesis | mdpi.com |

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by providing pathways with lower activation energies, thereby increasing reaction rates and often controlling selectivity. For the synthesis of oxazoles, various catalytic systems have been developed.

Copper-catalyzed intramolecular cyclization of functionalized enamides has been reported as an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles. nih.gov This method allows for the introduction of various functionalities at the 4-position of the oxazole ring. nih.gov While not a direct synthesis of the chloromethyl derivative, it showcases the potential of copper catalysis in constructing the oxazole core.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free and often more environmentally benign alternative. L-proline has been used as an efficient organocatalyst for the synthesis of 4-benzylidene-2-phenyl-oxazol-5(4H)-one derivatives from aromatic aldehydes and hippuric acid. researchgate.net This approach is characterized by mild reaction conditions, simple work-up procedures, and high yields. researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering advantages in terms of safety, scalability, process control, and product consistency over traditional batch processes. durham.ac.ukmdpi.com The use of microreactors allows for rapid heat and mass transfer, enabling reactions to be performed under conditions that are often not feasible in batch.

The continuous flow synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated. durham.ac.uk In one example, a flow reactor system was used to combine equimolar mixtures of an isocyanoacetate and a benzoyl chloride, followed by passage through a packed-bed of a solid-supported base to facilitate intramolecular cyclization, yielding the oxazole product in good yield and high purity. durham.ac.uk This methodology could potentially be adapted for the synthesis of this compound by using appropriate starting materials. The ability to safely handle reactive intermediates and precisely control reaction parameters makes continuous flow a highly attractive option for the synthesis of this compound. organic-chemistry.org

Analytical and Purification Methodologies in Synthesis

The isolation and purification of the target compound from the reaction mixture are critical steps to ensure its suitability for subsequent applications.

Chromatographic Techniques for Product Isolation

Column chromatography is a widely used and effective method for the purification of this compound. A specific procedure for the purification of the constitutional isomer, 5-Chloromethyl-2-phenyl oxazole, involves column chromatography on silica gel using dichloromethane (B109758) (CH2Cl2) as the eluent. prepchem.com This suggests that similar conditions would be effective for the purification of the 4-chloromethyl isomer.

High-performance liquid chromatography (HPLC) is another powerful technique that can be used for both analytical and preparative purposes. It is often employed to determine the purity of the final product and can be used to isolate highly pure samples. durham.ac.uk The purity of synthesized oxazole products is frequently assessed by HPLC and confirmed by spectroscopic methods like ¹H NMR. durham.ac.uk

The choice of the chromatographic method and the specific conditions (e.g., stationary phase, mobile phase) will depend on the polarity of the target compound and the impurities present in the crude reaction mixture.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

| Column Chromatography | Silica gel | Dichloromethane (CH2Cl2) | Purification of crude product | prepchem.com |

| High-Performance Liquid Chromatography (HPLC) | Typically C18 | Varies (e.g., Acetonitrile/Water) | Purity assessment and preparative isolation | durham.ac.uk |

Spectroscopic Characterization of Synthetic Intermediates and Products

The definitive structural elucidation of this compound and its synthetic precursors relies on a combination of modern spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for confirming the identity and purity of these compounds at each stage of the synthesis. While comprehensive, published experimental spectra for this compound are not widely available, the characterization of its key intermediates and closely related analogs provides a robust framework for its structural confirmation.

A common synthetic pathway to 4-substituted-2-phenyl-oxazoles involves the cyclization of benzamide derivatives. One plausible intermediate is N-(1,3-dihydroxypropan-2-yl)benzamide. This precursor contains the core benzoyl group and a propanol (B110389) backbone which, upon cyclization and subsequent chlorination, yields the target oxazole.

Another related and well-characterized intermediate is 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, which can be synthesized from the condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) and benzoic acid. researchgate.net Although an oxazoline, its detailed spectroscopic analysis offers valuable insight into the signals expected for the phenyl and hydroxymethyl groups attached to a five-membered heterocyclic ring. researchgate.net The structure of this intermediate has been unambiguously confirmed by single-crystal X-ray diffraction, as well as 1D and 2D NMR spectroscopy. researchgate.net

The spectroscopic data for this oxazoline intermediate are summarized below.

Spectroscopic Data for 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline Data sourced from Molbank, 2020, M1163. researchgate.net

| Technique | Observed Signals (in CD3OD) |

|---|---|

| 1H NMR (ppm) | 7.93-7.90 (m, 2H, Phenyl), 7.55-7.45 (m, 3H, Phenyl), 4.30 (s, 2H, CH2-O), 3.82 (d, J=11.6 Hz, 2H, CH2OH), 3.70 (d, J=11.6 Hz, 2H, CH2OH) |

| 13C NMR (ppm) | 166.4 (C=N), 132.8 (Phenyl-C), 129.9 (Phenyl-CH), 129.5 (Phenyl-CH), 128.3 (Phenyl-C), 79.1 (C-quaternary), 69.3 (CH2-O), 64.9 (CH2OH) |

Following the formation of the oxazole ring, often resulting in a 4-(hydroxymethyl) intermediate, a chlorination step yields the final product, this compound. The expected spectroscopic features of this final compound can be inferred from data on analogous structures reported in the literature. For instance, the characterization of various 2-(4-chlorophenyl)-5-substituted oxazoles provides a reliable reference for the chemical shifts of the phenyl and oxazole ring protons. rsc.org

The anticipated data for the final product, this compound, would feature characteristic signals for the phenyl group protons, the lone proton on the oxazole ring (H-5), and the methylene protons of the chloromethyl group.

Predicted Spectroscopic Data for this compound Based on analogous compounds and general spectroscopic principles.

| Technique | Expected Signals |

|---|---|

| 1H NMR | A multiplet for the phenyl protons (Ar-H) around 7.4-8.0 ppm. A singlet for the oxazole ring proton (H-5) typically appearing around 7.5-7.8 ppm. A singlet for the chloromethyl protons (CH2Cl) expected in the range of 4.6-4.8 ppm. |

| 13C NMR | Signals for the oxazole ring carbons (C-2, C-4, C-5) in the aromatic region (approx. 120-165 ppm). Phenyl carbon signals also in the aromatic region (approx. 125-135 ppm). A signal for the chloromethyl carbon (CH2Cl) further upfield, likely around 35-45 ppm. |

| Mass Spec (MS) | A molecular ion peak [M]+ corresponding to the exact mass of the C10H8ClNO formula (193.0294 Da). The spectrum would also exhibit a characteristic isotopic pattern [M+2]+ at approximately one-third the intensity of the [M]+ peak, confirming the presence of a single chlorine atom. |

| Infrared (IR) | Characteristic absorption bands for C=N stretching of the oxazole ring (approx. 1610-1650 cm-1), C-O-C stretching (approx. 1050-1150 cm-1), aromatic C-H stretching (above 3000 cm-1), and C-Cl stretching (approx. 600-800 cm-1). |

Chemical Reactivity and Transformation Studies of 4 Chloromethyl 2 Phenyl Oxazole

Reactivity Governed by the Chloromethyl Group

The chloromethyl group is the most reactive site on the 4-chloromethyl-2-phenyl-oxazole molecule for transformations. The chlorine atom, being a good leaving group, facilitates reactions at the adjacent methylene (B1212753) carbon.

Nucleophilic Substitution Reactions

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, where a variety of nucleophiles can displace the chloride ion. smolecule.com This reactivity allows for the straightforward introduction of diverse functional groups, making this compound a valuable building block in the synthesis of more complex molecules. smolecule.com

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding aminomethyl derivatives. This reaction is a standard method for introducing the 2-phenyl-oxazole-4-yl-methyl moiety into amine-containing molecules. The general scheme for this reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the chloromethyl group.

General Reaction:

this compound + R¹R²NH → 4-(R¹R²N-methyl)-2-phenyl-oxazole + HCl

This type of reaction is analogous to the synthesis of amine derivatives from other chloromethyl-substituted heterocyclic compounds. For instance, novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized through similar nucleophilic substitution pathways. researchgate.net

Table 1: Examples of Amine Derivative Synthesis

| Nucleophile (Amine) | Product |

|---|---|

| Primary Amine (RNH₂) | 4-(Substituted aminomethyl)-2-phenyl-oxazole |

The chlorine atom of the chloromethyl group can also be displaced by oxygen nucleophiles. For example, hydrolysis or reaction with alkoxides can yield the corresponding alcohol or ether derivatives. The reaction with a hydroxide (B78521) source, such as sodium hydroxide in an aqueous medium, would lead to the formation of (2-phenyl-oxazol-4-yl)-methanol.

General Reaction:

this compound + ROH → 4-(Alkoxymethyl)-2-phenyl-oxazole + HCl

this compound + H₂O → (2-Phenyl-oxazol-4-yl)-methanol + HCl

These reactions are fundamental in synthetic chemistry for converting a halide to an alcohol or ether. smolecule.com

Table 2: Examples of Alcohol and Ether Derivative Synthesis

| Nucleophile | Product |

|---|---|

| Water (H₂O) | (2-Phenyl-oxazol-4-yl)-methanol |

Beyond amines and alcohols, other nucleophiles can react with the chloromethyl group. For example, thiolates can be used to introduce sulfur-containing functionalities, and cyanide can be used to form the corresponding nitrile, which can be a precursor for carboxylic acids, amides, or amines.

Table 3: Examples of Other Nucleophilic Displacements

| Nucleophile | Product |

|---|---|

| Thiol (RSH) | 4-(Thioalkoxymethyl)-2-phenyl-oxazole |

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced compared to rings like benzene (B151609) or even thiazole (B1198619). wikipedia.org This influences its reactivity towards electrophiles and nucleophiles.

Condensation Reactions for Scaffold Elaboration

The chloromethyl group of this compound is highly susceptible to nucleophilic substitution, which serves as a powerful tool for scaffold elaboration through condensation reactions. In these reactions, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This process is a cornerstone for building larger, more complex molecular architectures from the oxazole core.

A primary application of this reactivity is the condensation with various nitrogen, oxygen, and sulfur-based nucleophiles. For instance, the reaction with primary or secondary amines yields N-(2-phenyl-oxazol-4-ylmethyl) substituted amines. Similarly, condensation with phenols or thiols produces the corresponding ethers and thioethers. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) generated during the reaction, thereby driving the equilibrium towards the product. The choice of solvent and base is critical and depends on the nature and reactivity of the nucleophilic partner.

These condensation strategies are instrumental in the synthesis of N-(oxazolylmethyl) derivatives, which are a class of compounds explored for various biological activities. The straightforward nature of these reactions allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Table 1: Examples of Nucleophiles for Condensation with this compound

| Nucleophile Class | Specific Example | Resulting Linkage | Product Class |

|---|---|---|---|

| Amine | Piperidine | C-N | N-(2-phenyl-oxazol-4-ylmethyl)piperidine |

| Phenol | 4-Methoxyphenol | C-O | 4-((4-Methoxyphenoxy)methyl)-2-phenyl-oxazole |

| Thiol | Benzenethiol | C-S | 4-((Phenylthio)methyl)-2-phenyl-oxazole |

| Carboxylate | Sodium Acetate | C-O-C=O | (2-Phenyl-oxazol-4-yl)methyl acetate |

Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The this compound molecule, with its C(sp³)-Cl bond, can serve as an electrophilic partner in various cross-coupling schemes.

Palladium catalysts are exceptionally versatile for forming C-C bonds. While the coupling of aryl halides is more common, the cross-coupling of benzylic halides, such as this compound, is well-established. These reactions typically involve the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Various types of palladium-catalyzed cross-couplings can be envisioned for this substrate. For example, a Negishi-type coupling involves reacting the chloromethyl oxazole with an organozinc reagent. nih.gov A remarkably simple version of this has been developed where the organozinc reagent is formed in situ, allowing a benzyl (B1604629) halide, an aryl halide, zinc metal, and a palladium catalyst to be mixed in water to form diarylmethanes. nih.gov Kumada-Corriu coupling utilizes more reactive Grignard reagents (organomagnesium halides) and has been successfully applied to secondary benzylic bromides, a closely related substrate class. acs.org For these reactions to be successful with benzylic-type halides, the choice of ligand is crucial to promote the desired cross-coupling pathway over side reactions like β-hydride elimination. Bulky, electron-rich phosphine (B1218219) ligands are often employed to stabilize the palladium intermediates and facilitate the reductive elimination step. acs.org

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of Benzylic Halides

| Coupling Type | Organometallic Reagent | Typical Catalyst/Ligand | Base/Additive | Solvent | Reference |

|---|---|---|---|---|---|

| Negishi (in situ) | Organozinc (from Aryl-Br) | PdCl₂(Amphos)₂ | Zn dust, TMEDA | Water | nih.gov |

| Kumada-Corriu | Aryl Grignard (ArMgBr) | Pd(OAc)₂ / Xantphos | - | THF | acs.org |

| Sonogashira | Lithium Acetylide (Li-C≡CR) | PdCl₂(DPEPhos) | - | THF | nih.gov |

| Allylation | Allyl Pinacolborate | Pd(dba)₂ / dppf | K₃PO₄ | Toluene | researchgate.net |

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. youtube.com While most commonly applied to aryl and vinyl halides (C(sp²)-X), its application to alkyl halides (C(sp³)-X), including benzylic systems like this compound, is also feasible, though it presents unique challenges.

The catalytic cycle is similar to other cross-couplings, but the oxidative addition of a C(sp³)-Cl bond to Pd(0) is generally slower and more difficult than for C(sp²)-Cl bonds. Furthermore, competing side reactions, such as β-hydride elimination (if applicable) and protodeboronation of the boronic acid, can reduce the yield of the desired product. nih.gov

To overcome these challenges, specialized catalytic systems are required. These often feature highly electron-rich and sterically demanding phosphine ligands, such as biaryl phosphines (e.g., SPhos, XPhos) or ferrocenyl phosphines. These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination. The choice of base is also critical; inorganic bases like cesium carbonate, potassium phosphate, or fluoride (B91410) salts are commonly used to facilitate the transmetalation step without promoting unwanted side reactions. nih.gov By employing such optimized conditions, the 4-chloromethyl group can be effectively coupled with various aryl or heteroaryl boronic acids, leading to the synthesis of 4-arylmethyl-2-phenyl-oxazoles.

Formation of Novel Hybrid Molecules

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (bioactive moieties) into a single molecule. The resulting hybrid compound may exhibit improved affinity, better efficacy, or a more desirable safety profile compared to the individual parent molecules. The this compound scaffold is an excellent platform for this approach due to the reactive "linker" functionality provided by the chloromethyl group.

The synthesis of these hybrid molecules typically relies on the nucleophilic substitution/condensation reactions discussed previously (Section 3.2.2). A known pharmacophore containing a nucleophilic group (such as an -OH, -NH₂, or -SH) can be directly attached to the oxazole core by displacing the chloride from the 4-chloromethyl position. This creates a new, larger hybrid molecule where the 2-phenyl-oxazole unit is covalently linked to the second bioactive scaffold.

This strategy has been used to synthesize novel N-(oxazolylmethyl) compounds by reacting 4-(chloromethyl)-2-phenyloxazole intermediates with molecules containing amine functionalities. chinesechemsoc.org The versatility of this method allows for the combination of the oxazole core with a wide array of other pharmacophores, such as those found in antiparasitic, anticancer, or antimicrobial agents, to explore potential synergistic effects and develop new therapeutic leads.

Table 3: Strategy for Hybrid Molecule Formation from this compound

| Pharmacophore with Nucleophilic Group | Type of Linkage Formed | Potential Hybrid Molecule Class |

|---|---|---|

| Sulfa Drug (e.g., Sulfanilamide, containing -NH₂) | Amine (C-N) | Oxazole-Sulfonamide Hybrids |

| Phenolic Natural Product (e.g., Resveratrol, containing -OH) | Ether (C-O) | Oxazole-Stilbene Hybrids |

| Imidazole derivative (e.g., Metronidazole (B1676534), with available -NH) | Amine (C-N) | Oxazole-Nitroimidazole Hybrids |

| Thiazolidinedione (containing acidic N-H) | Amine (C-N) | Oxazole-Thiazolidinedione Hybrids |

Medicinal Chemistry Applications and Biological Activity of 4 Chloromethyl 2 Phenyl Oxazole and Its Derivatives

Role as a Precursor in Pharmaceutical Synthesis

4-Chloromethyl-2-phenyl-oxazole is a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. smolecule.comguidechem.com The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. smolecule.com This reactivity enables its use in creating hybrid molecules and new derivatives for drug discovery. smolecule.com

Several synthesis methods for oxazole (B20620) derivatives have been developed over the years, including the Robinson-Gabriel synthesis and the van Leusen reaction. cbijournal.commdpi.comnih.gov The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of N-acyl-α-amino ketones, while the van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. cbijournal.commdpi.comnih.gov These methods, among others, provide pathways to a wide range of substituted oxazoles, which are precursors to various biologically active compounds, including those with antibacterial, antifungal, anti-inflammatory, and anticancer properties. iajps.commdpi.com

The oxazole nucleus is a component of many pharmacologically important compounds. cbijournal.com Its derivatives have been investigated for a multitude of therapeutic applications, highlighting the significance of precursors like this compound in medicinal chemistry. mdpi.com

Antimicrobial Research and Development

Derivatives of this compound have been a focus of antimicrobial research due to their demonstrated efficacy against a range of pathogenic microorganisms.

Antibacterial Properties

Novel amide derivatives of oxazole have demonstrated significant antibacterial properties. wisdomlib.org Studies have shown that these compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. wisdomlib.org For instance, certain 4-substituted benzylidene-2-phenyloxazol-5(4H)-ones have shown potent antimicrobial activity against various microorganisms. researchgate.net The introduction of specific substituents, such as a methoxy (B1213986) group on the benzylidene ring, has been found to enhance antibacterial activity. researchgate.net

The structural features of these oxazole derivatives, including their ability to act as hydrogen bond acceptors and form non-bonded interactions, are believed to contribute to their pharmacological activity. researchgate.net Research has also explored the synthesis of 1,3,4-oxadiazole (B1194373) derivatives containing a sulfonate or carboxylate moiety, which have shown promising antibacterial activity against phytopathogens. nih.gov

| Compound Type | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Amide derivatives of oxazole | Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) | Moderate to good antibacterial activity, comparable to ampicillin and ciprofloxacin. | wisdomlib.org |

| 4-Substituted benzylidene-2-phenyloxazol-5(4H)-ones | Gram-positive and Gram-negative microorganisms | Potent antimicrobial activity; methoxy substitution enhances activity. | researchgate.net |

| 1,3,4-Oxadiazole derivatives with sulfonate/carboxylate moiety | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | Significant antibacterial activity against phytopathogens. | nih.gov |

Antifungal Activities

Oxazole derivatives have also been extensively studied for their antifungal properties. mdpi.comnih.gov

Candida albicans is a common fungal pathogen that can cause a range of infections. nih.gov Research has shown that certain oxazole derivatives are effective against this organism. For example, some 1,3,4-oxadiazole derivatives have demonstrated high efficacy against several clinical isolates of C. albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. nih.gov In some cases, these compounds have shown synergistic effects with existing antifungal drugs like amphotericin B and caspofungin. nih.gov

Biofilm formation is a critical virulence factor for many pathogenic microbes, including C. albicans, as it provides resistance to antimicrobial agents and the host immune system. nih.govnih.gov Certain oxazole derivatives have been identified as potent inhibitors of biofilm formation. nih.gov For instance, some 1,3,4-oxadiazole compounds have exhibited a promising anti-biofilm activity, suggesting their therapeutic potential. nih.gov The inhibition of biofilm formation is a key strategy in combating persistent microbial infections. nih.gov

The adhesion of C. albicans to host cells is a crucial step in the infection process and is mediated by adhesin proteins. The genes ALS1 (Agglutinin-Like Sequence 1) and HWP1 (Hyphal Wall Protein 1) encode for key adhesins involved in this process and in biofilm formation. nih.gov Studies have shown that the C. albicans adhesins Als1 and Hwp1 are major factors in the interaction with other microbes, such as Streptococcus mutans, in dual-species biofilms. nih.gov While direct evidence linking this compound derivatives to the downregulation of these specific genes is still emerging, the ability of related heterocyclic compounds to interfere with virulence factors suggests a potential mechanism of action. The development of agents that can downregulate these virulence genes is a promising approach for new antifungal therapies.

| Activity | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Efficacy Against C. albicans | 1,3,4-Oxadiazole derivatives | MIC values of 8-32 µg/mL against clinical isolates; synergistic effects with other antifungals. | nih.gov |

| Inhibition of Biofilm Formation | 1,3,4-Oxadiazole derivatives | Promising anti-biofilm activity. | nih.gov |

| Modulation of Adhesin Function | - | C. albicans adhesins Als1 and Hwp1 are key for interspecies interactions in biofilms. | nih.gov |

Antitubercular Potential Against Mycobacterium tuberculosis

The oxazole scaffold is a significant feature in the development of new antitubercular agents. nih.gov Research into derivatives of this compound has revealed promising activity against Mycobacterium tuberculosis. A notable study involved the synthesis of a variety of oxazole analogs, which, on average, demonstrated greater potency than their corresponding oxazoline (B21484) precursors. nih.gov The conversion from an active oxazoline to the corresponding oxazole was achieved through a mild oxidation process. nih.gov This suggests that the aromaticity of the oxazole ring is beneficial for antitubercular activity.

Screening of substituted oxazole derivatives has identified compounds with significant in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. nih.govresearchgate.net The Microplate Alamar Blue Assay (MABA) is a common method used to determine the minimum inhibitory concentration (MIC) of these compounds. nih.govnih.goveurekaselect.com For instance, certain thiazole (B1198619) derivatives, which are structurally related to oxazoles, have shown MIC values ranging from 1 µM to 61.2 µM. nih.govresearchgate.net The research into oxazole-containing compounds has produced derivatives with impressive activity against both replicating and the more challenging non-replicating forms of M. tuberculosis. nih.gov These findings highlight the oxazole core as a promising template for the design of novel antitubercular drugs. nih.govresearchgate.net

| Compound Class | Test Strain | Assay Method | Reported Activity (MIC) | Source |

|---|---|---|---|---|

| Thiazole Derivatives | Mycobacterium tuberculosis H37Rv | MABA | 1 µM - 61.2 µM | nih.govresearchgate.net |

| Oxazole Analogs | Mycobacterium tuberculosis H37Rv | MABA | Potent activity reported | nih.gov |

| Pyridazinone Derivatives | Mycobacterium tuberculosis H37Rv | MABA | Activity evaluated | eurekaselect.com |

Mechanisms of Antimicrobial Action (e.g., Interference with Metabolic Pathways, Cell Wall Synthesis)

The mechanisms through which oxazole derivatives exert their antimicrobial effects are a subject of ongoing investigation. In silico studies have been employed to predict the potential mechanisms of action for new antimicrobial compounds, including those containing an oxazole ring. nih.gov For the related nitroimidazole class of compounds, the mechanism against anaerobic organisms like Giardia is well-studied. It involves the reductive activation of the nitro group by the parasite's own electron transport proteins, such as ferredoxins. nih.gov This process creates a cytotoxic reduced form of the drug that can bind to DNA, leading to a loss of helical structure and DNA damage, ultimately causing cell death. nih.gov

While not all oxazole derivatives contain a nitro group, other mechanisms are likely at play. Research into the anticancer properties of oxazoles has identified several molecular targets that could also be relevant to their antimicrobial activity. nih.gov These include the inhibition of crucial enzymes like DNA topoisomerases and protein kinases, which are essential for microbial survival and replication. nih.gov Furthermore, some antimicrobial agents function by forming biofilms that adhere to surfaces, a process which can be inhibited. nih.gov The initial adhesion stage is a critical step in biofilm formation, and agents that disrupt this can prevent the establishment of infections that are resistant to conventional treatments. nih.gov

Antiprotozoal Investigations

Derivatives of heterocyclic compounds, including those related to the oxazole structure, have been evaluated for their efficacy against the protozoan parasite Giardia lamblia (also known as Giardia intestinalis). nih.govnih.gov The nitroimidazole class of drugs, such as metronidazole (B1676534), are a cornerstone of giardiasis treatment. nih.gov Their mechanism of action relies on the anaerobic metabolic pathways within the Giardia trophozoite. The drug is activated through the reduction of its nitro group by parasitic enzymes, leading to the formation of reactive radicals that damage the parasite's DNA. nih.gov

In the search for new and more effective agents, novel series of benzimidazole (B57391) derivatives, which share structural similarities with oxazoles, have been synthesized and tested. nih.gov These compounds have demonstrated potent activity against G. intestinalis, with some derivatives showing IC50 values in the nanomolar range, significantly lower than that of the standard drug, metronidazole. nih.gov

The antiprotozoal activity of heterocyclic compounds has also been extensively studied against Trichomonas vaginalis, the causative agent of trichomoniasis. nih.govnih.gov As with Giardia, nitroimidazole compounds are effective against T. vaginalis. nih.gov Research has focused on synthesizing new derivatives to enhance activity and overcome potential resistance. For example, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and showed potent activity against T. vaginalis, with IC50 values in the nanomolar range, indicating they were more potent than metronidazole in vitro. nih.gov The evaluation of new compounds against this parasite is a critical area of medicinal chemistry research. nih.govgoogle.com

Anticancer Research

The oxazole ring is a key pharmacophore in the design of novel anticancer agents. nih.govnih.gov Derivatives have shown potent activity against a wide range of cancer cell lines by targeting various biological pathways. nih.gov

One of the key mechanisms of action for anticancer oxazoles is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Other identified targets include DNA topoisomerase enzymes, various protein kinases, and signal transducer and activator of transcription 3 (STAT3). nih.gov Some oxazole-containing compounds have demonstrated significant growth inhibitory effects, with IC50 values in the nanomolar range. nih.gov

For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated against a panel of cancer cell lines. nih.gov The derivative with a 3,4,5-trimethoxy substitution on the phenyl ring showed significant percent growth inhibition (PGI) against cell lines such as SNB-19 (65.12% PGI) and NCI-H460 (55.61% PGI) at a concentration of 10 µM. nih.gov Similarly, newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives exhibited high cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, in some cases surpassing the activity of the reference drug doxorubicin. mdpi.com

| Compound Class | Cancer Cell Line | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | PGI at 10 µM | 65.12% | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Non-Small Cell Lung Cancer) | PGI at 10 µM | 55.61% | nih.gov |

| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives (e.g., 7a, 7d) | NCI-H460, HepG2, HCT-116 | IC50 | Higher cytotoxicity than doxorubicin | mdpi.com |

| 1,2,4-oxadiazole/quinazoline-4-one hybrids (e.g., 9b, 9c, 9h) | HT-29, Panc-1, A-549, MCF-7 | IC50 | Significant antiproliferative action | frontiersin.org |

Anti-inflammatory Property Studies

Oxazole and its related isosteres, such as 1,3,4-oxadiazole, have been investigated for their anti-inflammatory properties. nih.govnih.gov The search for new anti-inflammatory agents is driven by the need for more effective drugs with fewer side effects than existing therapies.

In one study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory potential using a heat-induced albumin denaturation assay. nih.gov One derivative, featuring a p-chlorophenyl substitution, demonstrated the most promising activity, with a 74.16% inhibition of albumin denaturation at a concentration of 200 µg/mL. This was comparable to the standard drug ibuprofen, which showed 84.31% inhibition at the same concentration. nih.gov The same compound also showed significant edema reduction in an in vivo carrageenan-induced paw edema model, further confirming its anti-inflammatory potential. nih.gov These studies suggest that the oxazole and oxadiazole scaffolds are valuable templates for developing new anti-inflammatory drugs. nih.govnih.gov

Emerging Biological Activities of Oxazole Derivatives

The oxazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. nih.govd-nb.info Beyond well-established applications, research continues to uncover new therapeutic potentials for this class of compounds. This section explores the emerging antidiabetic, antiepileptic, antimalarial, and antiviral activities of various oxazole derivatives.

Antidiabetic Activity

The management of diabetes mellitus is a significant global health challenge, prompting research into novel therapeutic agents. Oxazole derivatives have emerged as a promising class of compounds with potential antidiabetic properties. nih.gov One of the key mechanisms targeted in antidiabetic therapy is the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones responsible for regulating glucose homeostasis.

Researchers have synthesized and evaluated various oxazole derivatives for their ability to inhibit DPP-IV. For instance, a series of β-aminoacylpiperidines fused with five-membered heterocyclic rings, including oxazole, were developed as DPP-IV inhibitors. nih.gov Among the tested compounds, (R)-3-amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-difluorophenyl)butan-1-one demonstrated significant inhibitory potential, highlighting the importance of the oxazole scaffold in designing effective antidiabetic agents. nih.gov

Table 1: Antidiabetic Activity of an Oxazole Derivative

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| (R)-3-amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-difluorophenyl)butan-1-one | Dipeptidyl peptidase IV (DPP-IV) | Potent Inhibitor | nih.gov |

Antiepileptic Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for more effective and safer antiepileptic drugs is ongoing. researchgate.net Oxazole derivatives have shown considerable promise in this area, with several studies demonstrating their anticonvulsant effects in various preclinical models. mdpi.comnih.gov

One area of focus has been the synthesis of benzoxazole (B165842) derivatives. In a study investigating 2-thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles, one of the most potent compounds was 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole, which exhibited significant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models. mdpi.com Further research on benzoxazole derivatives containing a triazolone moiety identified compound 4g as a highly promising anticonvulsant, with ED₅₀ values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. mdpi.com

Another series of novel 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles was evaluated for anticonvulsant activity. Compound 76 from this series was identified as the most active, with an ED₅₀ of 29.5 mg/kg in the anti-MES potency test and a protective index (PI) of 9.7, which was superior to the reference drug carbamazepine (B1668303) (PI of 6.4). nih.gov

Table 2: Antiepileptic Activity of Selected Oxazole Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | MES | 11.4 | Not Reported | mdpi.com |

| sc-PTZ | 31.7 | Not Reported | mdpi.com | |

| Compound 4g | MES | 23.7 | Not Reported | mdpi.com |

| sc-PTZ | 18.9 | Not Reported | mdpi.com | |

| Compound 76 | MES | 29.5 | 9.7 | nih.gov |

Antimalarial Activity

Malaria remains a major global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new antimalarial agents. Oxazole derivatives have been explored for their potential to combat this parasitic disease. cbijournal.com

In one study, a series of novel 1,3-oxazole derivatives were synthesized and evaluated for their in-vitro antimalarial activity against a Plasmodium falciparum strain. Several compounds demonstrated promising activity, with compounds 3(d) , 3(g) , and 3(h) showing good activity, with IC₅₀ values of 0.69 µg/ml, 0.53 µg/ml, and 0.76 µg/ml, respectively, which were comparable to the reference drug Quinine (IC₅₀ of 0.268 µg/ml). cbijournal.com These findings indicate that the oxazole nucleus is a valuable template for the development of future antimalarial drugs. cbijournal.com

Table 3: Antimalarial Activity of Novel 1,3-Oxazole Derivatives

| Compound | Mean IC₅₀ (µg/ml) against P. falciparum | Reference |

|---|---|---|

| 3(d) | 0.69 | cbijournal.com |

| 3(f) | 0.78 | cbijournal.com |

| 3(g) | 0.53 | cbijournal.com |

| 3(h) | 0.76 | cbijournal.com |

| 3(j) | 0.96 | cbijournal.com |

| Quinine (Reference) | 0.268 | cbijournal.com |

Antiviral Activity

Viral infections pose a continuous threat to public health, and there is a constant need for new antiviral therapies. researchgate.net The oxazole scaffold has been identified as a key structural motif in the design of novel antiviral agents. nih.govnih.gov

Research into oxazole derivatives has demonstrated activity against various viruses, including human cytomegalovirus (HCMV) and poliovirus. A study focused on developing azole derivatives as HCMV inhibitors identified two promising compounds that showed activity against the AD169 strain of the virus. nih.gov Docking analysis suggested that these compounds may exert their antiviral effect by binding to the viral DNA polymerase. nih.gov

In the fight against poliomyelitis, a screening of a chemical library led to the identification of oxazoline derivatives 5 and 6 as active hits against poliovirus Sabin strains at submicromolar concentrations. nih.gov Subsequent synthesis and structure-activity relationship studies yielded compounds 7 and 11 , which were highly active against poliovirus Sabin 1-3. nih.gov Compound 11 was also found to be potent against a wide range of wild and vaccine-derived polioviruses. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Biological Activitynih.gov

The biological activity of 2-phenyl-oxazole derivatives is profoundly influenced by the nature and position of various substituents. Research has demonstrated that even minor chemical alterations to the core structure can lead to significant changes in potency and selectivity. These modifications are primarily focused on three key areas: the phenyl ring at the 2-position, the substituent at the 4-position, and the oxazole (B20620) scaffold itself.

Variation of the Phenyl Substituent at Position 2

The phenyl group at the 2-position of the oxazole ring is a critical determinant of biological activity and a prime site for modification in SAR studies. Alterations to this group, either through derivatization of the phenyl ring itself or by its replacement with other aromatic systems, have been shown to modulate the pharmacological profile of these compounds significantly.

The introduction of a trifluoromethyl (CF3) group, a common modification in medicinal chemistry, has been observed to have a significant impact. In a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, the trifluoromethyl-substituted compound demonstrated good activity against tested bacteria . Specifically, a bromo and trifluoromethyl co-substituted derivative was identified as the most potent in the series against several bacterial strains . This suggests that the electron-withdrawing nature and lipophilicity of the trifluoromethyl group can be beneficial for activity.

Table 1: Effect of Phenyl Ring Derivatization on Antibacterial Activity of Pyrazole Analogs

| Compound ID | Phenyl Substituent | Antibacterial Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 11 | 3-Br | 3.12 | |

| 12 | 4-Br | 3.12 | |

| 13 | 4-CF3 | 3.12 | |

| 18 | 3,4-diCl | 0.78-1.56 |

| 25 | 3-Br, 4-CF3 | 0.78 | |

This table presents data from analogous pyrazole compounds to illustrate the effect of phenyl ring substitutions.

One such modification involves the substitution of the phenyl ring with a thiophene (B33073) ring. For example, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were synthesized and evaluated for their antifungal activity. Several of these compounds exhibited excellent broad-spectrum antifungal activity, with some showing high metabolic stability and low inhibition of key cytochrome P450 enzymes rsc.org. This indicates that the benzothiophene (B83047) moiety is a favorable substitute for the phenyl ring in this context.

In another study, 2-(thiophen-2-yl)oxazole derivatives with various substitutions at the 4-position of the thiophene core were investigated as dual DYRK/CLK1 inhibitors nih.gov. These compounds showed potent activity, with some being significantly more effective than the reference compound harmine (B1663883) nih.gov. This highlights the potential of the 2-(thiophen-2-yl)oxazole scaffold in developing selective kinase inhibitors.

Table 2: Biological Activity of 2-(Thiophen-2-yl)oxazole Derivatives as Kinase Inhibitors

| Compound | R Group on Thiophene | IC50 (µM) on DYRK1A | IC50 (µM) on DYRK1B | IC50 (µM) on DYRK2 | Reference |

|---|---|---|---|---|---|

| 33 | H | 0.8 | 1 | 1.34 | nih.gov |

| 35 | CH3 | 1.2 | 1.1 | 1.5 | nih.gov |

| 38 | Cl | 1.5 | 2.2 | 1.5 | nih.gov |

Data sourced from a study on 2,4-bisheterocyclic substituted thiophenes, where one heterocycle is an oxazole. nih.govnih.gov

Modifications at the Chloromethyl Group and Position 4

The substituent at the 4-position of the oxazole ring, including the chloromethyl group, is another key area for structural modification to influence biological activity. Alterations at this position can impact the molecule's reactivity, steric profile, and ability to form interactions with target macromolecules.

The chloromethyl group itself is a reactive handle that can be used to synthesize a variety of derivatives. For instance, in the case of 2-aryl-5-(chloromethyl)-1,3,4-oxadiazoles, the chlorine atom can be displaced by various nucleophiles to generate new compounds with different functionalities nih.gov. This suggests that the 4-chloromethyl group on the 2-phenyl-oxazole scaffold can serve as a versatile precursor for creating a library of compounds with diverse substituents at this position.

Studies on 4-substituted oxazole derivatives have shown that the nature of the group at this position is crucial for activity. For example, research on 4-aryl/cycloalkyl-5-phenyloxazole derivatives identified them as potent and selective COX-2 inhibitors acs.org. In another study, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for antioxidant activity nih.gov. The results indicated that specific substitution patterns at the 4-position were critical for the observed biological effects nih.gov.

Furthermore, the synthesis of 2-phenyl-4,5-functionalized oxazoles has been achieved using a 4-bis(methylthio)methylene-2-phenyloxazol-5-one template rsc.org. This approach allows for the introduction of a wide range of functional groups at the 4-position through nucleophilic ring-opening and subsequent cyclization rsc.org. This versatility in modifying the 4-position is a valuable tool in the rational design of new bioactive oxazole derivatives.

Alterations to the Oxazole Ringnih.gov

Modifications to the core oxazole ring, particularly through its replacement with bioisosteric analogs, represent a fundamental approach in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound.

The replacement of the oxazole ring with a thiazole (B1198619) ring is a common bioisosteric substitution strategy. The substitution of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole can lead to significant changes in biological activity. Sulfur is larger and less electronegative than oxygen, which can alter the ring's geometry, electronic distribution, and metabolic stability.

In a comparative study of oxazole and thiazole analogs of sulindac (B1681787) for cancer prevention, it was observed that the thiazole derivatives were slightly more active than their corresponding oxazole amides. This suggests that the presence of the sulfur atom may be advantageous for the observed anticancer activity in this particular scaffold. Similarly, in the development of antiproliferative agents, a study on oxazolyl- and thiazolyl-indoles revealed that the sulfur-containing compounds, including the thiazole derivatives, demonstrated more significant antiproliferative properties compared to their oxazole counterparts nih.gov.

Conversely, in other contexts, the oxazole ring may be preferred. The choice between an oxazole and a thiazole is highly dependent on the specific biological target and the desired pharmacological profile. For instance, in some cases, the greater hydrogen bond accepting capacity of the oxazole oxygen may be crucial for target interaction, whereas in other cases, the properties of the thiazole's sulfur atom may lead to improved potency or pharmacokinetic properties. The decision to use one over the other is therefore a key consideration in the lead optimization process.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Chloromethyl-2-phenyl-oxazole |

| Trifluoromethylated phenyl oxazole |

| 2-(Thiophen-2-yl)oxazole |

| Thiazole |

| 2-Aryl-5-(chloromethyl)-1,3,4-oxadiazole |

| 4-Aryl/cycloalkyl-5-phenyloxazole |

| 4-(Substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one |

| 4-Bis(methylthio)methylene-2-phenyloxazol-5-one |

| Sulindac |

| Harmine |

| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole |

| N-(Trifluoromethyl)phenyl substituted pyrazole |

| Bromo and trifluoromethyl co-substituted pyrazole |

Ligand Design for Specific Biological Targets

The compound this compound serves as a valuable scaffold in medicinal chemistry for the design of targeted ligands. Its structure features a reactive chloromethyl group at the 4-position of the oxazole ring, which allows for facile nucleophilic substitution reactions. This reactivity enables the strategic introduction of various functional groups to create a library of derivatives that can be screened for activity against specific biological targets. smolecule.com The 2-phenyl group can also be modified, offering another avenue for optimizing ligand-target interactions. Research has focused on modifying this core structure to develop potent and selective inhibitors for a range of biological targets, from enzymes to receptors involved in various diseases.

Design of Apoptosis Inducers

In the pursuit of novel anticancer agents, researchers have identified 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis. nih.gov Through cell-based high-throughput screening focused on caspase activation, a series of these compounds were synthesized and their structure-activity relationships (SAR) were investigated. The SAR studies revealed that modifications at both the phenyl ring and the carboxamide moiety significantly influenced the apoptotic activity. One of the lead compounds from this series demonstrated the ability to induce hallmarks of apoptosis, including the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA laddering in human colorectal DLD-1 cells. nih.gov This compound exhibited a half-maximal effective concentration (EC₅₀) of 270 nM and a half-maximal growth inhibition (GI₅₀) of 229 nM in these cells. nih.gov Further in vivo studies in a human colorectal DLD-1 xenograft mouse model showed significant tumor growth inhibition. nih.gov

Dual-Acting Thromboxane (B8750289) Receptor Antagonists and Thromboxane Synthase Inhibitors

The 2-phenyl-oxazole framework has also been utilized to develop dual-acting agents that target both the thromboxane A2 (TXA2) receptor (TRA) and thromboxane synthase (TSI). nih.gov An extensive SAR study of a novel series of phenyl oxazole derivatives was conducted to optimize their activity. This study revealed that the lipophilicity of the substituents on the oxazole amide greatly influences the TRA activity but not the TSI activity. nih.gov Conversely, the length of the alkenoic acid side chain was found to affect both TRA and TSI activities. The optimal chain length for combined dual activity was identified as a heptenoic acid (n=4). nih.gov

Inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Derivatives based on a 2-phenyl benzimidazole (B57391) scaffold, which shares structural similarities with the 2-phenyl-oxazole core, have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govresearchgate.net By employing a bioisosteric approach and computer-aided drug design, new series of these compounds were synthesized and evaluated for their cytotoxic activity against breast cancer cell lines (MCF-7). researchgate.net Several compounds exhibited high cytotoxic activities with IC₅₀ values in the low micromolar range. nih.govresearchgate.net Subsequent screening against VEGFR-2 revealed that some of these derivatives displayed outstanding potency, with IC₅₀ values in the nanomolar range, comparable to the established inhibitor sorafenib. nih.gov Molecular docking studies confirmed that the most potent compounds fit well into the active site of VEGFR-2. nih.gov

Antimicrobial and Fungicidal Agents

The versatility of the oxazole core is further demonstrated by its exploration in the development of antimicrobial and fungicidal agents. The introduction of an electron-withdrawing group, such as a chloro group, at the para position of the phenyl ring in some oxazole derivatives was found to enhance activity against Aspergillus niger and Salmonella enterica. researchgate.net In other studies, the presence of a methoxy (B1213986) group at the fourth position of the phenyl group resulted in excellent antimicrobial activity. researchgate.net Furthermore, derivatives of 2-phenyl- researchgate.netchemicalbook.comdioxolane have been investigated as antifungal agents against Magnaporthe oryzae, the fungus responsible for rice blast disease. icm.edu.pl Structure-activity relationship studies showed that substitutions on the phenyl ring significantly impacted the antifungal activity. For instance, a 2,4-dichloro-phenyl substitution slightly enhanced activity, whereas a 3,4-dichlorophenyl analogue significantly reduced it. icm.edu.pl

Research Findings on 2-Phenyl-Oxazole Derivatives

The following table summarizes the biological activity of various derivatives based on the 2-phenyl-oxazole and related scaffolds.

| Compound/Derivative Class | Biological Target | Key Structural Features | Activity (IC₅₀/EC₅₀) | Reference |

| 2-Phenyl-oxazole-4-carboxamide derivative (1k) | Apoptosis Induction (in DLD-1 cells) | Carboxamide at position 4 | EC₅₀: 270 nM, GI₅₀: 229 nM | nih.gov |

| Phenyl oxazole derivatives | Thromboxane Receptor (TRA) & Thromboxane Synthase (TSI) | Heptenoic acid side chain (n=4) | Optimal dual activity | nih.gov |

| 2-Phenyl benzimidazole derivative (8) | VEGFR-2 / MCF-7 cells | Specific substitutions on benzimidazole and phenyl rings | IC₅₀: 6.7-8.9 nM (VEGFR-2), 3.37 µM (MCF-7) | nih.govresearchgate.net |

| 2-Phenyl benzimidazole derivative (9) | VEGFR-2 / MCF-7 cells | Specific substitutions on benzimidazole and phenyl rings | IC₅₀: 6.7-8.9 nM (VEGFR-2), 6.30 µM (MCF-7) | nih.govresearchgate.net |

| 1-(2-(2,4-dichlorophenyl)- researchgate.netchemicalbook.comdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivative (7g) | Magnaporthe oryzae | 2,4-dichlorophenyl at position 2 | 66.7±1.5% growth inhibition | icm.edu.pl |

| 1-(2-(3,4-dichlorophenyl)- researchgate.netchemicalbook.comdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivative (7h) | Magnaporthe oryzae | 3,4-dichlorophenyl at position 2 | 39.4±1.6% growth inhibition | icm.edu.pl |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein target.